1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Description
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a thiazole derivative characterized by a 1,3-thiazole core substituted with an ethoxymethyl group at position 2, a methyl group at position 4, and an ethanamine moiety at position 4. The molecular formula is C₉H₁₆N₂OS, with a molecular weight of 200.30 g/mol (calculated from ).
Properties
IUPAC Name |
1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-4-12-5-8-11-7(3)9(13-8)6(2)10/h6H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDHAAAHCVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=C(S1)C(C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves several stepsThe reaction conditions typically involve the use of reagents such as ethyl bromide, methylamine, and thioamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic or antifungal agent. The thiazole ring present in the compound is known for contributing to biological activity, making it a candidate for further pharmaceutical development.
Case Study :
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential .
Agricultural Applications
Pesticide Development
The compound has been evaluated for its potential as a pesticide. Its structure allows for interaction with specific biochemical pathways in pests, leading to mortality or repellent effects. Preliminary studies have shown that formulations containing this compound can reduce pest populations significantly in crops.
Data Table: Efficacy of this compound in Pest Control
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Leafhoppers | 75 | 90 |
| Fungal Pathogens | 100 | 80 |
Materials Science Applications
Biodegradable Polymers
Recent research has explored the incorporation of this compound into biodegradable polymer matrices. This application is particularly relevant in developing sustainable materials for medical implants and packaging. The compound enhances the mechanical properties of polymers while maintaining biodegradability.
Case Study :
A study investigated the use of this compound in polylactic acid (PLA) composites. The results indicated improved tensile strength and elongation at break compared to pure PLA, making it suitable for applications requiring durable yet biodegradable materials .
Mechanism of Action
The mechanism of action of 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxymethyl and methyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs featuring thiazole cores and amine-containing substituents. Data are compiled from synthesis reports, physicochemical analyses, and pharmacological studies.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Structural and Electronic Differences
- Ethoxymethyl vs. Aryl/Heteroaryl Groups : The ethoxymethyl group in the target compound () provides moderate steric bulk and polarity compared to the 4-bromophenyl substituent in or the imidazole-thiazole hybrid in . This substitution may enhance solubility relative to purely aromatic analogs.
- Amine Functionalization : The primary ethanamine group at position 5 is shared across several analogs (). However, its protonation state (e.g., dihydrochloride salt in ) significantly impacts bioavailability and receptor binding.
Pharmacological and Biochemical Insights
- Enzyme Inhibition : Acetamide derivatives with thiazole-triazole-benzimidazole scaffolds () exhibit α-glucosidase inhibition (IC₅₀: 8–15 µM), suggesting the thiazole-amine framework’s role in targeting carbohydrate-metabolizing enzymes.
- Antimicrobial Potential: Imidazole-thiazole hybrids () and thiadiazole derivatives () demonstrate broad-spectrum activity, though the ethoxymethyl variant’s efficacy remains uncharacterized.
Biological Activity
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine (CAS No. 1491006-67-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The molecular formula of this compound is C9H16N2OS, with a molecular weight of 200.30 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This activity is attributed to the thiazole moiety, which is known to interfere with bacterial metabolic processes.
Anticancer Potential
Recent investigations have suggested that compounds containing thiazole rings can induce apoptosis in cancer cells. In vitro studies have shown that this compound may inhibit cell proliferation in certain cancer cell lines, although detailed mechanisms remain to be elucidated.
Anti-inflammatory Effects
Some studies have indicated potential anti-inflammatory properties, possibly through the modulation of cytokine production and inhibition of inflammatory pathways. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological potency of this compound:
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the thiazole ring facilitates interactions with key enzymes or receptors involved in microbial metabolism and cellular signaling pathways related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
